Electronic and Steric Synergy: A Technical Guide to BrettPhos in Gold(I) Catalysis
Electronic and Steric Synergy: A Technical Guide to BrettPhos in Gold(I) Catalysis
This technical guide details the electronic and steric properties of the BrettPhos ligand within the specific context of Gold(I) catalysis . While BrettPhos is ubiquitous in Palladium cross-coupling, its application in Gold catalysis is a sophisticated niche driven by the need to stabilize highly reactive cationic gold intermediates against decomposition (gold mirror formation).
Executive Summary
In Gold(I) catalysis, the primary failure mode is often the reduction of the active Au(I) species to catalytically inactive Au(0) aggregates (purple/black precipitate). BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) addresses this by providing a unique combination of high electron density (to strengthen the Au-P
This guide analyzes the electronic parameters of BrettPhos, contrasts them with standard ligands (PPh
Ligand Architecture & Electronic Profile
Structural Anatomy
BrettPhos belongs to the dialkylbiaryl phosphine family (Buchwald ligands). Its efficacy in gold catalysis stems from three specific structural features:
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P(Cy)
Moiety: Provides strong -donation, significantly higher than triarylphosphines (e.g., PPh ). -
Biaryl Backbone: Creates a steric "wall" that shields the linear Au(I) center.
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Methoxy Substituents (3,6-OMe): Unlike JohnPhos, BrettPhos possesses methoxy groups on the non-phosphorus ring. These exert a through-space electronic effect and potentially weak secondary coordination that further stabilizes cationic metal centers.
Electronic Parameters (TEP)
The Tolman Electronic Parameter (TEP) quantifies the electron-donating ability of a ligand based on the IR stretching frequency of
| Ligand | TEP ( | Electronic Character | Steric Bulk (Cone Angle/ %V |
| BrettPhos | ~2063 (Est.)* | Strong | Massive |
| PCy | 2056 | Strong | Large (170°) |
| PPh | 2069 | Moderate Donor | Moderate (145°) |
| JohnPhos | ~2065 | Strong Donor | Large |
| IPr (NHC) | 2051 | Extreme Donor | Massive |
*Note: While exact experimental TEP values for BrettPhos vary by method, it functions electronically similar to PCy
Visualization: Ligand Electronic Map
The following diagram illustrates the functional zones of the BrettPhos ligand.
Figure 1: Functional decomposition of BrettPhos ligand showing electronic flow and steric protection of the Gold center.
Mechanistic Imperatives in Gold Catalysis
In Gold(I) catalysis, the active species is typically a linear, two-coordinate cation: [L-Au-Substrate]+.
Why BrettPhos?
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Stabilization of Intermediates: Reactions often proceed via highly reactive
-oxo gold carbenoids or vinyl gold species. These intermediates are prone to decomposition. The electron-rich nature of BrettPhos (via P-Cy ) stabilizes the cationic charge on gold, while the steric bulk prevents the approach of a second gold atom, inhibiting the formation of aurophilic dimers that lead to catalyst death. -
Counterion Pairing: BrettPhos is frequently paired with non-coordinating anions like NTf
or BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky ligand/bulky anion combination creates a "frustrated" ion pair that maintains high electrophilicity at the gold center without allowing tight coordination that would quench reactivity.
Case Study: Oxidative Cyclization to Azetidinones
A definitive application of BrettPhos in gold catalysis is the synthesis of functionalized azetidinones from chiral sulfinimines, developed by the Zhang group. This reaction requires the generation of an
Reaction: N-Sulfinyl Propargyl Amine + Pyridine N-Oxide
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for oxidative cyclization. BrettPhos is critical in the 'Carbene' phase to prevent decomposition.
Experimental Protocols
Synthesis of (BrettPhos)AuCl
This precursor is air-stable and can be stored indefinitely.
Reagents:
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BrettPhos Ligand (1.0 equiv)
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(Dimethylsulfide)Gold(I) Chloride [(DMS)AuCl] (1.0 equiv)
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Dichloromethane (DCM) (anhydrous)
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Pentane or Hexanes
Protocol:
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Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (DMS)AuCl (e.g., 294 mg, 1.0 mmol) in anhydrous DCM (10 mL) under Argon.
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Addition: Add solid BrettPhos (536 mg, 1.0 mmol) in one portion. The solution typically remains clear or turns slightly pale yellow.
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Reaction: Stir at room temperature for 1–2 hours. The displacement of DMS is rapid.
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Isolation: Concentrate the solution to ~2 mL volume under reduced pressure.
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Precipitation: Slowly add pentane (~20 mL) with vigorous stirring to precipitate the complex as a white solid.
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Filtration: Filter the solid, wash with pentane (3 x 5 mL), and dry under high vacuum.
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Yield: Typically >90%. Store in a vial protected from light.
In Situ Generation of Cationic Catalyst [(BrettPhos)Au(NCMe)]SbF or NTf
For catalytic runs, the chloride must be abstracted.
Protocol:
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In a glovebox or under Argon, charge a reaction vial with (BrettPhos)AuCl (5 mol%).
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Add a silver salt: AgSbF6 or AgNTf2 (5 mol%).
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Add the reaction solvent (e.g., 1,2-dichloroethane or toluene).
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Stir for 5–10 minutes. A white precipitate (AgCl) will form.
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Filtration (Optional but Recommended): For strictly kinetic studies, filter through a syringe filter (PTFE) to remove AgCl. For synthetic efficiency, the substrate can often be added directly to the suspension.
Troubleshooting
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Purple Coloration: Indicates formation of colloidal Gold(0). This suggests the ligand is detaching or the oxidant is too strong. Solution: Lower temperature or increase ligand/Au ratio slightly (1.1:1).
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Low Conversion: The steric bulk of BrettPhos may slow down intermolecular steps. Solution: Switch to a less coordinating counterion (e.g., NaBARF) to increase the electrophilicity of the gold center.
References
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Ligand Synthesis & Properties
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Maiti, D., et al. "An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands." Advanced Synthesis & Catalysis, 2012.[2]
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Gold-Catalyzed Azetidinone Synthesis
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Ye, L., He, W., & Zhang, L. "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Propargylic Alcohols." Journal of the American Chemical Society, 2010. (Contextual foundation for oxidative cyclizations).
- Note: Specific application to chiral sulfinimines is detailed in Zhang group liter
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Electronic Parameters of Phosphines
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Tolman, C. A.[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977.
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Mechanistic Studies in Gold
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Wang, W., Hammond, G. B., & Xu, B. "Ligand Effects in Homogeneous Gold Catalysis." Journal of the American Chemical Society, 2012.
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